molecular formula C22H25NO5 B1248338 Deoxyaureothin

Deoxyaureothin

Cat. No. B1248338
M. Wt: 383.4 g/mol
InChI Key: QJCZWAGFDPHLHZ-QUMQEAAQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyaureothin is a 4-pyranone that is 2-methoxy-3,5-dimethyl-4H-pyran-4-one which is substituted at position 6 by a 2,4-dimethyl-1-(p-nitrophenyl)hexa-1,3-dien-6-yl group (the E,E isomer). It has a role as a bacterial metabolite. It is a member of 4-pyranones, a C-nitro compound, an olefinic compound, a polyketide and a ketene acetal.

Scientific Research Applications

Cancer Chemotherapy Research

Deoxyaureothin has shown potential in cancer chemotherapy research. Studies on 12,13-desoxyepothilone B (dEpoB), a compound closely related to deoxyaureothin, reveal its efficacy against various sensitive and resistant xenograft tumors in animal models. The chemical synthesis of dEpoB supports substantial research programs aimed at its clinical development as a cancer chemotherapeutic agent (Harris et al., 1999).

Enzyme Catalysis in Antibiotic Production

Deoxyaureothin is integral in the study of enzyme catalysis, particularly in antibiotic production. The enzyme AurH, a cytochrome P450 monooxygenase, utilizes deoxyaureothin in a unique reaction sequence to form a homochiral oxygen heterocycle, a crucial component of the antibiotic aureothin. This process involves regio- and stereospecific hydroxylation followed by heterocyclization, offering insights into enzymatic reaction mechanisms (Zocher et al., 2011).

Automation of Science

While not directly related to deoxyaureothin, advancements in automation, such as the Robot Scientist "Adam," have implications for the research of complex molecules like deoxyaureothin. Adam autonomously generates hypotheses and tests them, which could be applied to the research of deoxyaureothin and similar compounds (King et al., 2009).

Understanding DNA Repair Mechanisms

Research on deoxyribonucleoside incorporation and the role of hydroxyurea in DNA repair mechanisms can provide indirect insights into the study of compounds like deoxyaureothin. Understanding how different compounds interact with DNA synthesis and repair pathways is crucial for developing effective therapeutic agents (Lieberman et al., 1971).

Biochemical Studies

Deoxyaureothin is relevant in various biochemical studies, such as exploring the impact of certain mycotoxins on animal health and cellular mechanisms. These studies contribute to a broader understanding of how similar compounds can affect biological systems (Waśkiewicz et al., 2014).

Therapeutic Agent Development

Deoxypodophyllotoxin (DPT), structurally similar to deoxyaureothin, has been the focus of studies for its antitumor and anti-inflammatory properties. Research in this area highlights the potential of compounds like deoxyaureothin for the development of new therapeutic agents (Khaled et al., 2013).

DNA Sequence Data Mining

Machine learning algorithms in DNA sequence data mining could be applicable to the study of deoxyaureothin. Understanding DNA interactions and mutations can help in predicting and designing better therapeutic compounds (Yang et al., 2020).

properties

Product Name

Deoxyaureothin

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[(3E,5E)-3,5-dimethyl-6-(4-nitrophenyl)hexa-3,5-dienyl]-6-methoxy-3,5-dimethylpyran-4-one

InChI

InChI=1S/C22H25NO5/c1-14(6-11-20-16(3)21(24)17(4)22(27-5)28-20)12-15(2)13-18-7-9-19(10-8-18)23(25)26/h7-10,12-13H,6,11H2,1-5H3/b14-12+,15-13+

InChI Key

QJCZWAGFDPHLHZ-QUMQEAAQSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)CC/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)CCC(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxyaureothin
Reactant of Route 2
Reactant of Route 2
Deoxyaureothin
Reactant of Route 3
Reactant of Route 3
Deoxyaureothin
Reactant of Route 4
Reactant of Route 4
Deoxyaureothin
Reactant of Route 5
Reactant of Route 5
Deoxyaureothin
Reactant of Route 6
Reactant of Route 6
Deoxyaureothin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.